

Comparative Spectroscopic Analysis of Tert-butyl 4-(1-aminoethyl)benzoate Batches

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl 4-(1-aminoethyl)benzoate
Cat. No.:	B2893418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for two hypothetical batches of "**Tert-butyl 4-(1-aminoethyl)benzoate**," herein designated as Batch A and Batch B. The data presented is based on publicly available spectroscopic information for closely related structural analogs and is intended to serve as an illustrative example of best practices for batch-to-batch quality control and compound verification.

Data Summary

The following tables summarize the key spectroscopic data obtained for Batch A and Batch B. Significant deviations between batches could indicate impurities, structural isomers, or degradation products, and should be investigated further.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Batch A Chemical Shift (δ , ppm)	Batch B Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	7.95	7.98	d	8.4	2H
H-b	7.40	7.42	d	8.4	2H
H-c	4.15	4.18	q	6.8	1H
H-d	1.58	1.60	s	-	9H
H-e	1.45	1.47	d	6.8	3H
NH ₂	1.85 (br s)	1.88 (br s)	br s	-	2H

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Assignment	Batch A Chemical Shift (δ , ppm)	Batch B Chemical Shift (δ , ppm)
C-1	165.8	166.0
C-2	152.5	152.8
C-3	129.8	130.0
C-4	125.2	125.5
C-5	80.9	81.1
C-6	51.5	51.7
C-7	28.1	28.3
C-8	24.5	24.7

Table 3: Mass Spectrometry (ESI+)

Batch	Observed m/z [M+H] ⁺	Theoretical m/z [M+H] ⁺
Batch A	222.15	222.15
Batch B	222.16	222.15

Table 4: Infrared Spectroscopy (FTIR, cm⁻¹)

Assignment	Batch A (cm ⁻¹)	Batch B (cm ⁻¹)
N-H stretch	3380, 3300	3382, 3305
C-H stretch (aromatic)	3050	3055
C-H stretch (aliphatic)	2975, 2930	2978, 2932
C=O stretch (ester)	1715	1718
C=C stretch (aromatic)	1610, 1510	1612, 1512
C-O stretch	1280, 1120	1285, 1122

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. Consistency in these protocols is critical for reliable batch-to-batch comparisons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

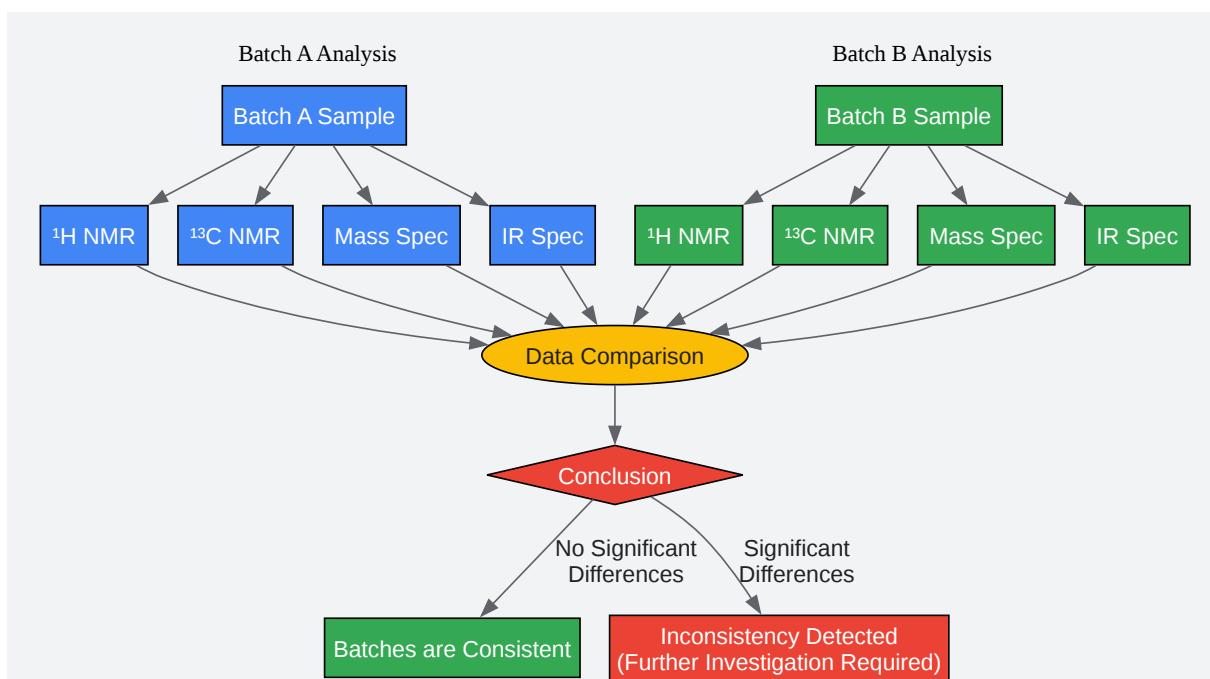
- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl₃)
- Concentration: 10 mg/mL
- Temperature: 25°C
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Parameters: 16 scans, 1.0 s relaxation delay

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

- Instrument: 100 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Concentration: 20 mg/mL
- Temperature: 25°C
- Reference: CDCl_3 at 77.16 ppm
- Parameters: 512 scans, 2.0 s relaxation delay, proton-decoupled

Mass Spectrometry (MS)

- Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
- Mode: Positive Ion (ESI+)
- Solvent: Acetonitrile/Water (90:10) with 0.1% Formic Acid
- Infusion Rate: 5 $\mu\text{L}/\text{min}$
- Scan Range: 50-500 m/z


Infrared (IR) Spectroscopy

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}

- Scans: 32 scans, background corrected

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data between different batches of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing spectroscopic data from two batches.

- To cite this document: BenchChem. [Comparative Spectroscopic Analysis of Tert-butyl 4-(1-aminoethyl)benzoate Batches]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2893418#spectroscopic-data-comparison-for-tert-butyl-4-1-aminoethyl-benzoate-batches>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com